molecular formula C24H26FN3O3 B12773565 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- CAS No. 102395-39-1

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl-

Cat. No.: B12773565
CAS No.: 102395-39-1
M. Wt: 423.5 g/mol
InChI Key: RLFKQSWVPVBJNJ-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- is a complex organic compound known for its unique spirocyclic structure. This compound features a spiro junction connecting a triazaspirodecane core with a dione functionality, along with various substituents including a p-fluorobenzoyl group, a propyl chain, a methyl group, and a phenyl ring. Its intricate structure makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- typically involves multiple steps:

    Formation of the Triazaspirodecane Core: This step often starts with the cyclization of appropriate diamines and diketones under acidic or basic conditions to form the spirocyclic core.

    Introduction of the p-Fluorobenzoyl Group: The p-fluorobenzoyl group is usually introduced via Friedel-Crafts acylation, using p-fluorobenzoyl chloride and a suitable Lewis acid catalyst like aluminum chloride.

    Attachment of the Propyl Chain: The propyl chain can be added through alkylation reactions, often using propyl halides in the presence of a strong base.

    Methylation and Phenylation: These groups are typically introduced via nucleophilic substitution reactions, using methyl and phenyl halides respectively.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride for Friedel-Crafts acylation, strong bases for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1,3-dimethyl-8-(3-(p-fluorobenzoyl)propyl): Similar in structure but with different substituents, affecting its chemical and biological properties.

    1,3,8-Triazaspiro(4.5)decane-2,4-dione, 1-cyclohexyl-8-(3-(p-fluorobenzoyl)propyl): Features a cyclohexyl group instead of a phenyl group, leading to different steric and electronic effects.

Uniqueness

The uniqueness of 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-(3-(p-fluorobenzoyl)propyl)-3-methyl-1-phenyl- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity. Its spirocyclic core provides a rigid framework that can enhance binding affinity and selectivity for biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

102395-39-1

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C24H26FN3O3/c1-26-22(30)24(28(23(26)31)20-6-3-2-4-7-20)13-16-27(17-14-24)15-5-8-21(29)18-9-11-19(25)12-10-18/h2-4,6-7,9-12H,5,8,13-17H2,1H3

InChI Key

RLFKQSWVPVBJNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)N(C1=O)C4=CC=CC=C4

Origin of Product

United States

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